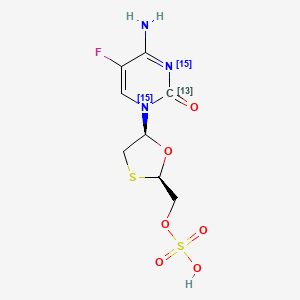
(R)-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a phenol group, a hydroxymethyl group, and a triphenylacetate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate can undergo various chemical reactions, including:
Oxidation: The phenol and hydroxymethyl groups can be oxidized to form quinones and aldehydes, respectively.
Reduction: The compound can be reduced to form alcohols and amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the hydroxymethyl group may produce primary alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its multiple functional groups. It can serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(2,4-Dichlorobenzyl)oxy)phenol: Shares the dichlorobenzyl and phenol groups but lacks the triphenylacetate moiety.
2-(Hydroxymethyl)phenol: Contains the hydroxymethyl and phenol groups but lacks the dichlorobenzyl and triphenylacetate moieties.
2,2,2-Triphenylacetic acid: Contains the triphenylacetate moiety but lacks the phenol and dichlorobenzyl groups.
Uniqueness
®-4-(2-((6-(2-((2,4-Dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol 2,2,2-Triphenylacetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness allows for diverse applications in research and industry, making it a valuable compound for further exploration.
Propiedades
Fórmula molecular |
C44H49Cl2NO7 |
|---|---|
Peso molecular |
774.8 g/mol |
Nombre IUPAC |
4-[(1R)-2-[6-[2-[(2,4-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-7-5-19(22(26)14-21)17-32-12-11-31-10-4-2-1-3-9-27-15-24(30)18-6-8-23(29)20(13-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-8,13-14,24,27-30H,1-4,9-12,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 |
Clave InChI |
FCSZZXRTYZTSNO-JIDHJSLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C=C1[C@H](CNCCCCCCOCCOCC2=C(C=C(C=C2)Cl)Cl)O)CO)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C=C1C(CNCCCCCCOCCOCC2=C(C=C(C=C2)Cl)Cl)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
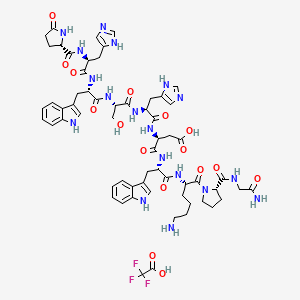
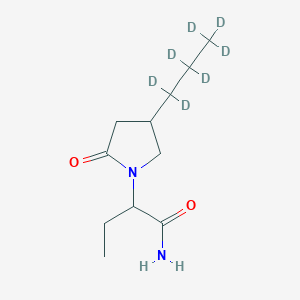
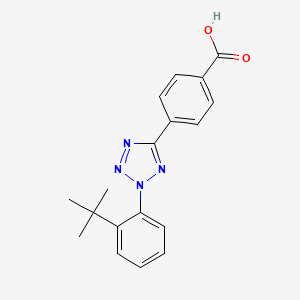


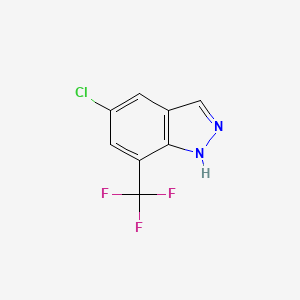
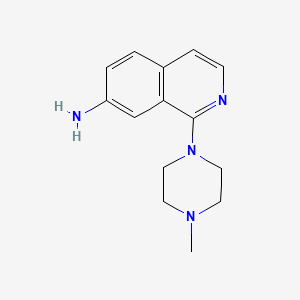

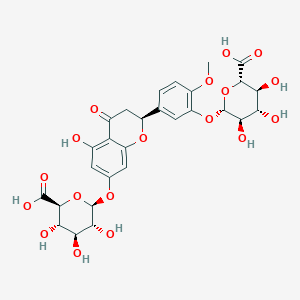
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
